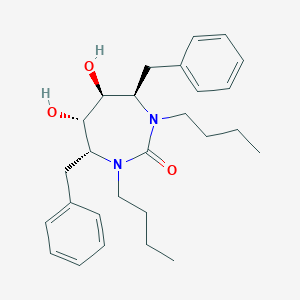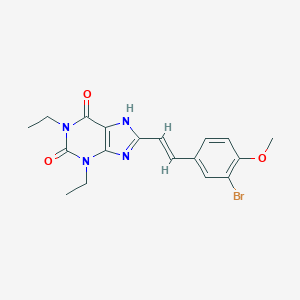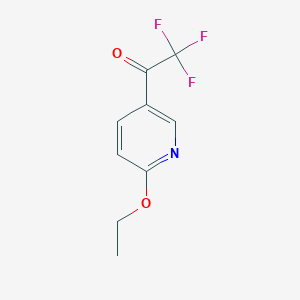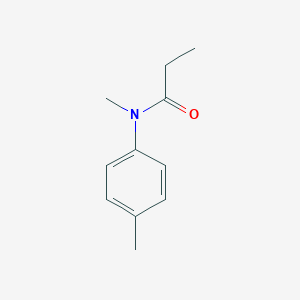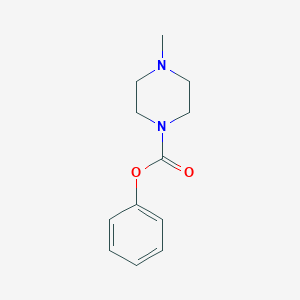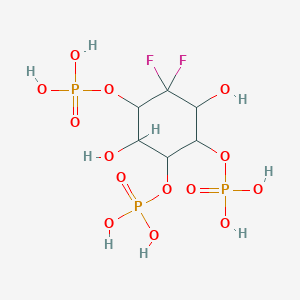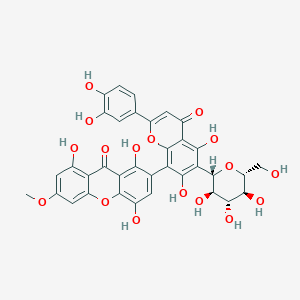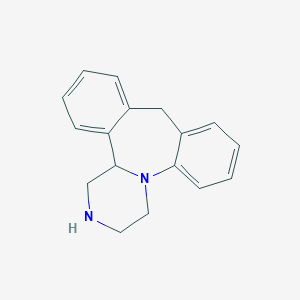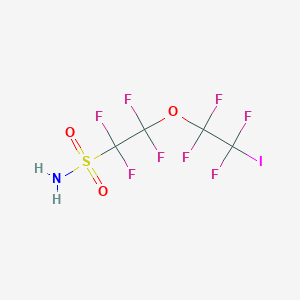![molecular formula C16H20N2O4 B137472 (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester CAS No. 127279-73-6](/img/structure/B137472.png)
(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of bicyclic compounds that have been found to have interesting pharmacological properties.
Mecanismo De Acción
The mechanism of action of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester involves its ability to bind to the active site of acetylcholinesterase and inhibit its activity. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can lead to increased neurotransmission and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase with high potency. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester in lab experiments include its high potency as an acetylcholinesterase inhibitor and its potential to improve cognitive function. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are many future directions for the study of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester. One direction is to further study its potential as a treatment for Alzheimer's disease and other cognitive disorders. Another direction is to study its potential as a tool for studying the role of acetylcholine in physiological processes. Additionally, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester involves several steps. The first step involves the reaction of 4-nitrobenzaldehyde with cyclohexanone to form 4-nitrophenylcyclohexanone. The second step involves the reduction of the nitro group using sodium dithionite to form 4-aminophenylcyclohexanone. The third step involves the reaction of the 4-aminophenylcyclohexanone with methyl 2-bromoacetate to form the corresponding ester. The final step involves the reduction of the azide group using palladium on carbon to form the desired compound.
Aplicaciones Científicas De Investigación
(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester has been studied for its potential applications in scientific research. This compound has been found to have interesting pharmacological properties, including its ability to act as a potent inhibitor of the enzyme acetylcholinesterase. This enzyme plays a key role in the breakdown of the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, cognition, and memory.
Propiedades
Número CAS |
127279-73-6 |
|---|---|
Nombre del producto |
(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester |
Fórmula molecular |
C16H20N2O4 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
methyl (1R,2S,3S,5S)-8-methyl-3-(4-nitrophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-17-12-7-8-14(17)15(16(19)22-2)13(9-12)10-3-5-11(6-4-10)18(20)21/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 |
Clave InChI |
JWBRJGZNZCKAEB-YJNKXOJESA-N |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Sinónimos |
(1R,2S,3S,5S)-8-METHYL-3-(4-NITRO-PHENYL)-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



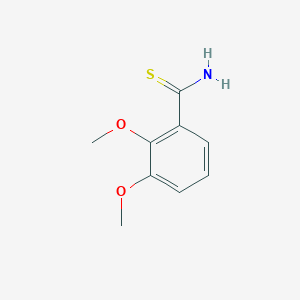
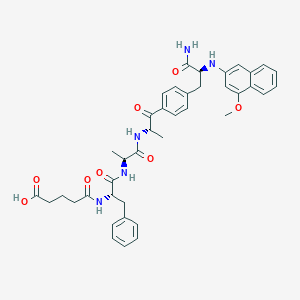
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)
